Isopiperitenol

説明

Isopiperitenol Within the Monoterpenoid Class

This compound belongs to the p-menthane monoterpenoid subclass, characterized by a cyclohexane ring with methyl and isopropyl substituents at positions 1 and 4, respectively. As a monoterpene alcohol , it derives from the condensation of two isoprene units (C₅H₈) via the methylerythritol phosphate (MEP) pathway in plants. This class includes structurally related compounds such as menthol, limonene, and carvone, which share biosynthetic precursors like geranyl pyrophosphate (GPP).

Notably, this compound serves as a key intermediate in the biosynthesis of menthol and pulegone in Mentha species. Enzymatic oxidation by this compound dehydrogenase (EC 1.1.1.223) converts it to isopiperitenone, a precursor for further cyclization and reduction steps. Its role in mint essential oil biosynthesis underscores its ecological significance as a plant secondary metabolite.

IUPAC Nomenclature and Stereochemical Variants

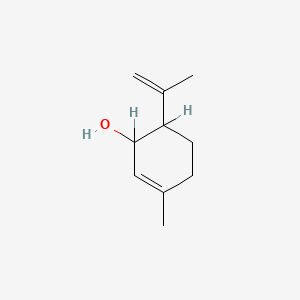

The IUPAC name for this compound is 3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol . Stereochemical variants arise from the spatial orientation of the isopropenyl group relative to the hydroxyl group:

- (-)-cis-Isopiperitenol : The hydroxyl (C1) and isopropenyl (C6) groups reside on the same face of the cyclohexene ring (CAS 96555-02-1).

- (+)-trans-Isopiperitenol : The substituents occupy opposite faces (CAS 4017-77-0).

These stereoisomers exhibit distinct physicochemical properties, such as boiling points and optical rotations, which influence their interactions in biological systems. For example, the trans isomer is preferentially utilized by dehydrogenases in Mentha species during menthol biosynthesis.

Table 2: Stereochemical Variants

| Isomer | CAS Registry Number | Relative Configuration |

|---|---|---|

| cis | 96555-02-1 | (1R,6R) |

| trans | 4017-77-0 | (1S,6S) |

Synonyms and Registry Identifiers

This compound is documented under multiple synonyms and registry identifiers across chemical databases:

- Synonyms :

- Registry Identifiers :

These identifiers facilitate cross-referencing in pharmacological and phytochemical studies, particularly in analyses of essential oil composition.

特性

IUPAC Name |

3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAKPNFIICOONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862024 | |

| Record name | 3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-05-4 | |

| Record name | 3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopiperitenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methyl-6-(1-methylvinyl)cyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Organic Synthesis

Isopiperitenol serves as a critical substrate in the synthesis of various bioactive compounds, including cannabinoids and menthol. Recent advancements in catalytic processes have highlighted its potential:

- Catalytic Asymmetric Synthesis : A study demonstrated that this compound can be efficiently converted into menthol and cannabinoids using a novel chiral acid catalyst. This method showcases a high yield (77%) and excellent selectivity for the synthesis of (1R,6S)-trans-isopiperitenol, which is pivotal for producing synthetic menthol and cannabinoids like Δ9-tetrahydrocannabinol (Δ9-THC) and cannabidiol (CBD) .

- Mechanistic Insights : The mechanism involves the stabilization of this compound by the catalyst, preventing its decomposition during the reaction. This breakthrough allows for more sustainable production routes for these valuable compounds .

Pharmaceutical Applications

This compound has been investigated for its therapeutic properties:

- Antimicrobial Activity : Research indicates that essential oils containing this compound exhibit significant antimicrobial effects. In a study involving Mentha piperita essential oil, this compound was shown to enhance the antibacterial activity against various pathogens .

- Anti-inflammatory Properties : this compound has been explored for its potential anti-inflammatory effects. It can modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory conditions .

Food Technology

The flavoring properties of this compound make it valuable in food applications:

- Flavoring Agent : As a natural flavor compound, this compound is used in food products to impart a minty flavor. Its use as a flavoring agent is supported by its Generally Recognized As Safe (GRAS) status when used within recommended limits.

- Preservative Qualities : The antimicrobial properties of this compound also lend it potential as a natural preservative in food products, extending shelf life while maintaining safety and quality .

Case Study 1: Synthesis of Cannabinoids

A recent study focused on the synthesis of cannabinoids from this compound using an innovative catalytic approach. The researchers achieved high yields and selectivity, demonstrating the compound's utility in pharmaceutical synthesis.

| Compound | Yield (%) | Selectivity |

|---|---|---|

| (1R,6S)-Menthol | 77 | High |

| Δ9-THC | Variable | High |

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial activity of Mentha piperita essential oil containing this compound, results indicated significant inhibition against common foodborne pathogens.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

Biotechnological Applications

This compound's biosynthesis has been studied extensively in mint plants:

- Enzyme Characterization : this compound dehydrogenase enzymes (ISPD1 and ISPD2) have been isolated from peppermint and perilla plants. These enzymes are crucial for converting this compound into other valuable compounds like isopiperitenone .

- Genetic Engineering : Understanding the biosynthetic pathways involving this compound could lead to genetically engineered plants with enhanced production capabilities for this compound .

類似化合物との比較

Structural and Functional Comparison

Key Structural Differences :

- Position of hydroxyl group: this compound (C3) vs. carveol (C6), perillyl alcohol (C7), and limonene-10-ol (C10).

- Stereochemistry: (-)-Isopiperitenol in peppermint vs. (+)-isopiperitenol in Agastache rugosa .

Enzymatic and Kinetic Comparison

This compound Dehydrogenase (ISPD) vs. Carveol Dehydrogenase:

| Parameter | ISPD (Peppermint) | Carveol Dehydrogenase (Spearmint) |

|---|---|---|

| Substrate Preference | (-)-trans-Isopiperitenol | (-)-trans-Carveol |

| Km (Substrate) | 7.26 ± 10 mM | 1.86 ± 0.2 mM |

| kcat (Substrate) | 0.002 s⁻¹ | 0.02 s⁻¹ |

| Cofactor Requirement | NAD⁺ | NAD⁺ |

| pH Optimum | 10.0 | 10.0 |

Key Findings :

- ISPD exhibits a 10-fold lower catalytic efficiency (kcat) for this compound compared to carveol dehydrogenase for carveol .

- Both enzymes belong to the SDR superfamily but share only 43%–53% sequence identity with other plant dehydrogenases (e.g., secoisolariciresinol dehydrogenase) .

Metabolic Pathway Specificity

- Peppermint vs. Spearmint: Peppermint: L3OH produces (-)-isopiperitenol, which is rapidly oxidized to (-)-isopiperitenone by ISPD. This pathway prevents this compound accumulation . Spearmint: Limonene-6-hydroxylase generates carveol, which is oxidized to carvone. ISPD homologs in spearmint show minimal activity toward this compound .

- Microbial vs. Plant Pathways: Microbial: Castellaniella defragrans oxidizes limonene to this compound via a cytochrome P450-independent pathway, contrasting with plant systems . Fungal: Aspergillus cellulosae converts limonene to this compound alongside carveol and perillyl alcohol, indicating divergent regioselectivity .

Key Advances :

- Computational enzyme design improved regioselectivity for this compound production in E. coli .

- Asymmetric synthesis of this compound from (+)-carvone achieved 37% overall yield using McIntosh transposition .

準備方法

Oxidation and Enolate Selenation

(+)-Isopulegol undergoes oxidation to form a ketone intermediate, which is treated with phenylselenyl chloride to generate α-phenylselenyl ketones (15 and 16 ). Oxidative elimination using hydrogen peroxide removes the selenyl group, yielding (−)-isopiperitenone (3 ) in 35–80% yield, depending on scale.

Chemical Reduction of (−)-Isopiperitenone

(−)-Isopiperitenone (3 ) is reduced using sodium borohydride (NaBH₄) in methanol, producing a 40:60 mixture of (−)-cis- and (−)-trans-isopiperitenol. The isomers are separable via column chromatography, with the trans isomer predominating in the native peppermint pathway.

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation of (+)-isopulegol | CrO₃, H₂SO₄ | Ketone intermediate | 70–85% |

| Enolate selenation | PhSeCl, LDA, THF, −78°C | α-Phenylselenyl ketones | 60–75% |

| Oxidative elimination | H₂O₂, CH₂Cl₂ | (−)-Isopiperitenone (3 ) | 35–80% |

| Borohydride reduction | NaBH₄, MeOH, 0°C | 40:60 cis:trans mixture | 90–95% |

This route provides access to both diastereomers, enabling studies on their distinct biological activities.

Enzymatic Reduction Using Isopiperitenone Reductase (IPR)

The enantioselective synthesis of (+)-cis-isopulegone (4 ), a precursor to (+)-pulegone (5 ), is achieved via enzymatic conjugate reduction of (−)-isopiperitenone (3 ) using isopiperitenone reductase (IPR). IPR, cloned from Mentha species, selectively reduces the α,β-unsaturated ketone to the cis-alcohol with >99% enantiomeric excess (ee).

| Parameter | Value |

|---|---|

| Enzyme | Isopiperitenone reductase (IPR) |

| Cofactor | NADPH |

| Substrate Concentration | 8 mM |

| Reaction Time | 4 h |

| Yield | 85–90% |

Large-scale reactions (700 mg substrate) in phosphate buffer (pH 6.4) afford (+)-cis-isopulegone (4 ), which undergoes base-mediated epimerization to (+)-pulegone (5 ). Subsequent reduction of 5 by Nicotiana tabacum double-bond reductase (NtDBR) yields (−)-menthone (7 ) and (+)-isomenthone (8 ).

Comparative Analysis of Preparation Methods

The choice of method depends on the desired stereochemistry, scale, and purity:

| Method | Advantages | Limitations | Stereoselectivity |

|---|---|---|---|

| Biosynthesis | Native stereochemistry; no synthetic steps | Low yield; difficult isolation | High (trans preferred) |

| Chemoenzymatic | Gram-scale; access to both diastereomers | Multi-step; moderate yields | Moderate |

| Enzymatic (IPR) | High enantioselectivity; mild conditions | Requires enzyme purification/cofactors | High (cis preferred) |

Q & A

Q. What are the primary laboratory methods for synthesizing isopiperitenol, and how are reaction kinetics optimized?

this compound synthesis often employs catalytic asymmetric methods, such as using chiral catalysts (e.g., cyclohexanediamine-based catalysts) to control stereochemistry. For example, catalysts like 5 and 6 (with distinct structural motifs) decompose isomers into specific products, as demonstrated in kinetic curves tracking neral and trans-isopiperitenol concentrations over time . Enzymatic pathways using bacterial dehydrogenases (e.g., engineered Mycobacterium carveol dehydrogenase homologs) also enable stereoselective oxidation of terpenoid precursors . Optimization involves adjusting catalyst loading, temperature, and reaction time to balance yield and enantiomeric excess.

Q. How can researchers ensure reproducibility in this compound synthesis experiments?

Reproducibility requires detailed documentation of experimental protocols, including catalyst preparation, solvent systems, and purification steps. Follow guidelines for reporting methods: describe novel procedures fully, reference established protocols, and provide raw data or supplemental materials (e.g., NMR spectra, HPLC chromatograms) to validate purity and structural identity . For enzymatic syntheses, include enzyme source, activity assays, and cofactor regeneration conditions .

Q. What analytical techniques are recommended for characterizing this compound purity and structural conformation?

Use a combination of GC-MS (for volatile compound analysis), HPLC with chiral columns (to resolve enantiomers), and NMR spectroscopy (for structural elucidation). For enzymatic products, kinetic assays (e.g., NAD+ cofactor utilization rates) and homology modeling of dehydrogenase active sites can confirm stereospecificity . Report retention times, spectral data, and comparison to authentic standards in supplementary materials .

Advanced Research Questions

Q. How can contradictory data in this compound-related studies be systematically addressed?

Contradictions (e.g., varying catalytic efficiencies or stereochemical outcomes) require scoping reviews to map methodological differences, such as catalyst design or enzyme isoforms. Apply frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to isolate variables (e.g., solvent polarity, temperature gradients) and conduct meta-analyses of kinetic parameters . For enzymatic studies, compare homology models of dehydrogenase isoforms to identify structural determinants of substrate specificity .

Q. What strategies enhance the stereospecificity of this compound dehydrogenases in biocatalytic pathways?

Protein engineering (e.g., site-directed mutagenesis of substrate-binding pockets) improves enantioselectivity. For example, modifying residues near the NAD+ cofactor in peppermint-derived this compound dehydrogenase enhances (−)-menthol precursor yields . Pair computational docking studies with activity assays to prioritize mutations. Validate results using circular dichroism (CD) spectroscopy or X-ray crystallography to confirm conformational changes .

Q. How can frameworks like FINER or PICOT improve experimental design in this compound biosynthesis studies?

The FINER model (Feasible, Interesting, Novel, Ethical, Relevant) ensures alignment with broader terpenoid research goals. For example, a study might ask: "Does engineering a bacterial dehydrogenase (Intervention) increase (−)-isopiperitenol yield (Outcome) compared to wild-type enzymes (Comparison) under industrial bioreactor conditions (Time)?" . Such frameworks clarify hypotheses, reduce extraneous variables, and align with funding priorities in green chemistry .

Methodological Notes

- Data Presentation : Use SI units, label tables/figures sequentially (e.g., Table 1, Figure 2A), and ensure legends are self-explanatory .

- Literature Reviews : Prioritize primary sources (e.g., Advanced Synthesis & Catalysis) over unreliable databases .

- Ethical Reporting : Disclose conflicts of interest and cite all foundational studies to maintain academic integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。